molecular formula C10H12N2O4 B564495 N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate CAS No. 90870-20-5

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Cat. No.: B564495
CAS No.: 90870-20-5
M. Wt: 224.216
InChI Key: FDXHDTIKCTZVEG-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the nitro group on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Scientific Research Applications

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug design and development, particularly as a prodrug.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides.

Mechanism of Action

While the specific mechanism of action for 4-Nitrophenyl ethyl(methyl)carbamate is not mentioned in the search results, carbamates in general have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . They can impose a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Future Directions

Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Therefore, they could stand as the base for the discovery of new generation of antimicrobial and antioxidant agents .

Biochemical Analysis

Biochemical Properties

It has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, it has exhibited significant binding modes with DNA Gyrase A .

Cellular Effects

The cellular effects of 4-Nitrophenyl ethyl(methyl)carbamate are not well-documented. It has been shown to exhibit promising antibacterial activity against various bacterial strains, including B. subtilis, S. aureus, E. coli, K. pneumoniae, and P. aeruginosa .

Molecular Mechanism

It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been synthesized and characterized in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with ethyl(methyl)amine under controlled conditions. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4-nitrophenyl ethyl(methyl)carbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl methylcarbamate
  • 4-Nitrophenyl ethylcarbamate
  • 4-Nitrophenyl isopropylcarbamate

Uniqueness

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is unique due to the presence of both ethyl and methyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and stability profiles, which can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

(4-nitrophenyl) N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXHDTIKCTZVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675893
Record name 4-Nitrophenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90870-20-5
Record name 4-Nitrophenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (12.84 g, 127.11 mmol) and p-nitrophenyl chloroformate (63.56 mmol, 12.8 g) were added to a room temperature solution of N-ethylmethylamine (2.50 g, 42.37 mmol) in dry DMF (70 mL) under an argon atmosphere. After 2 h, the reaction mixture was quenched with water, diluted with EtOAc (200 mL), washed with water (2×100 mL), and brine (75 mL). All volatiles were removed under reduced pressure and the residue was purified by SiO2 column chromatography using 10% EtOAc/hexanes to afford compound 4-nitrophenyl ethyl(methyl)carbamate (5.8 g, 76%) as a yellow oil. TLC: 20% EtOAc/hexanes, Rf≈0.50; 1H NMR (CDCl3, 300 MHz) δ 8.18-8.21 (m, 2H), 7.25-7.29 (m, 2H), 3.37-3.46 (m, 2H), 3.05 and 2.97 (s, 3H for two rotamers in 60/40 ratio), 1.17-1.22 (m, 3H).
Quantity
12.84 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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